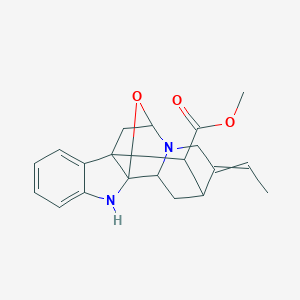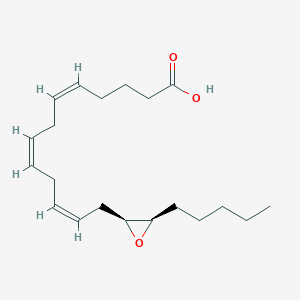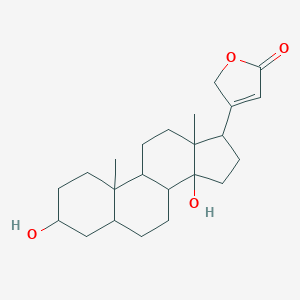
Palmitato de α-amirina
Descripción general
Descripción
Alpha-Amyrin palmitate is a natural triterpenoid . It is found in the herbs of Ficus tikoua and is antiarthritic in the adjuvant model of arthritis in rats . Alpha-Amyrin palmitate is a potent non-competitive inhibitor of chymotrypsin (Ki=6 microM), and it also shows weak cytotoxicity against the A2780 human ovarian cancer cell line .
Synthesis Analysis
The synthesis of α-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
Molecular Structure Analysis
Alpha-Amyrin palmitate is a pentacyclic triterpenol with the chemical formula C46H80O2 . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .
Chemical Reactions Analysis
The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
Physical and Chemical Properties Analysis
Alpha-Amyrin palmitate is a water-insoluble, extremely weak basic compound . It has a molecular weight of 665.1 g/mol .
Aplicaciones Científicas De Investigación
Síntesis de α- y β-amirina
La síntesis de α- y β-amirina se logró a partir de materiales de partida fácilmente accesibles, ácido oleanólico y ursólico . Los procedimientos permiten la preparación de β-amirina de una manera excepcionalmente corta y escalable mediante yodación y reducción selectivas . Este es el primer informe de aumento de α-amirina bajo estrés abiótico y biótico en T. indica, y esta posibilidad de enriquecimiento puede extenderse a otras plantas productoras de α-amirina para aplicación farmacéutica .
Propiedades antimicrobianas y antifúngicas
Las amirinas representan una clase de los metabolitos secundarios más abundantes en las plantas, compartiendo propiedades de protección vegetal . Entre su alto valor como antimicrobianos y antifúngicos agentes en las plantas, comparten propiedades farmacológicamente relevantes.
Propiedades antiinflamatorias
Las amirinas han demostrado actividades antiinflamatorias . Esta propiedad las hace valiosas en el desarrollo de medicamentos para afecciones asociadas con la inflamación.
Propiedades antinociceptivas
Las amirinas han demostrado propiedades antinociceptivas , lo que significa que pueden bloquear la detección de un estímulo doloroso o lesivo por las neuronas sensoriales. Esto las hace potencialmente útiles en el manejo del dolor.
Propiedades gastroprotectoras
Las amirinas tienen actividades gastroprotectoras , lo que significa que pueden ayudar a proteger el estómago y los intestinos de los daños, como las úlceras.
Inhibición de la transcriptasa inversa del VIH-1
Se ha descubierto que las amirinas inhiben la transcriptasa inversa del VIH-1
Mecanismo De Acción
A study demonstrated that α,β-amyrin exhibits long-lasting antinociceptive and anti-inflammatory properties in 2 models of persistent nociception via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB and cyclooxygenase 2 .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alpha-Amyrin Palmitate interacts with various biomolecules in biochemical reactions. It has been found to have antihyperglycemic and hypolipidemic effects, suggesting interactions with enzymes and proteins involved in glucose and lipid metabolism .
Cellular Effects
Alpha-Amyrin Palmitate influences cell function in several ways. It has been shown to reduce blood glucose and lipid levels in mice, indicating that it may affect cell signaling pathways, gene expression, and cellular metabolism related to these processes .
Molecular Mechanism
At the molecular level, Alpha-Amyrin Palmitate exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes. This can lead to changes in gene expression, further influencing cellular function .
Propiedades
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGRVQWTLDDQX-IBZMRETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-10-3 | |
| Record name | α-Amyrin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?
A1: Research suggests that alpha-amyrin palmitate exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, alpha-amyrin palmitate demonstrated several beneficial effects:
- Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].
- Improved anaemia: Adjuvant arthritis can lead to anaemia, and alpha-amyrin palmitate administration showed a positive effect on red blood cell counts [].
- Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].
- Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].
Q2: How does the structure of alpha-amyrin palmitate relate to its activity as a protease inhibitor?
A2: Alpha-amyrin palmitate is a lupane triterpenoid esterified with palmitic acid []. Studies comparing alpha-amyrin palmitate with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].
- Esterification enhances potency: Alpha-amyrin palmitate, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.
- Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















